molecular formula C21H26N4O2 B7435482 N-(4-acetamido-3-methylphenyl)-4-amino-1-benzylpyrrolidine-3-carboxamide

N-(4-acetamido-3-methylphenyl)-4-amino-1-benzylpyrrolidine-3-carboxamide

Cat. No. B7435482
M. Wt: 366.5 g/mol
InChI Key: PNZIPEBVCLVHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamido-3-methylphenyl)-4-amino-1-benzylpyrrolidine-3-carboxamide, commonly known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

AMN082 selectively binds to and activates N-(4-acetamido-3-methylphenyl)-4-amino-1-benzylpyrrolidine-3-carboxamide, which is predominantly expressed in the presynaptic terminals of neurons in the central nervous system. Activation of N-(4-acetamido-3-methylphenyl)-4-amino-1-benzylpyrrolidine-3-carboxamide leads to the inhibition of neurotransmitter release, particularly glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition of glutamate release is thought to underlie the therapeutic effects of AMN082 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
AMN082 has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate release, the modulation of synaptic plasticity, and the regulation of neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMN082 in lab experiments is its selectivity for N-(4-acetamido-3-methylphenyl)-4-amino-1-benzylpyrrolidine-3-carboxamide, which allows for more precise manipulation of glutamate signaling. However, one of the limitations of using AMN082 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over extended periods of time.

Future Directions

There are a number of future directions for research on AMN082, including the development of more potent and selective N-(4-acetamido-3-methylphenyl)-4-amino-1-benzylpyrrolidine-3-carboxamide agonists, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, the use of AMN082 in combination with other drugs or therapies may also be an area of interest for future research.

Synthesis Methods

The synthesis of AMN082 involves a series of chemical reactions that begin with the condensation of 4-acetamido-3-methylphenylacetic acid with benzylamine to form N-benzyl-4-acetamido-3-methylphenylalanine. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to yield AMN082.

Scientific Research Applications

AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-4-amino-1-benzylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-10-17(8-9-20(14)23-15(2)26)24-21(27)18-12-25(13-19(18)22)11-16-6-4-3-5-7-16/h3-10,18-19H,11-13,22H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZIPEBVCLVHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CN(CC2N)CC3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-3-methylphenyl)-4-amino-1-benzylpyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.